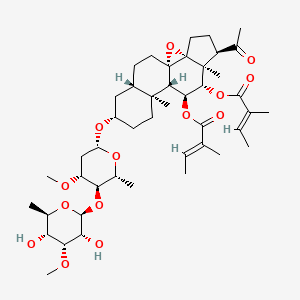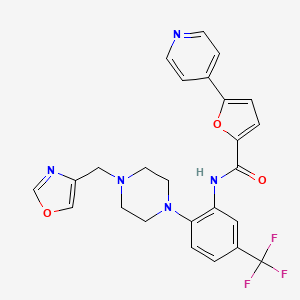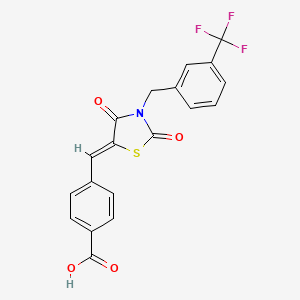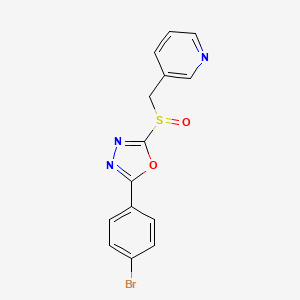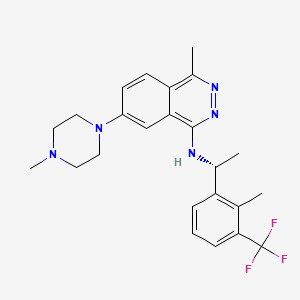![molecular formula C24H22FN3O5 B12376564 (10S,23S)-23-amino-10-ethyl-18-fluoro-10,21-dihydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B12376564.png)
(10S,23S)-23-amino-10-ethyl-18-fluoro-10,21-dihydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (10S,23S)-23-amino-10-ethyl-18-fluoro-10,21-dihydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[147102,1404,1306,11020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione is a complex organic molecule with a unique structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (10S,23S)-23-amino-10-ethyl-18-fluoro-10,21-dihydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione typically involves multiple steps, including the formation of the hexacyclic core and the introduction of various functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones, while substitution of the fluoro group can introduce new functional groups, leading to a variety of derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, the compound’s functional groups may interact with biological molecules, making it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.
Medicine
In medicine, the compound’s diverse functional groups and unique structure may offer therapeutic potential. It could be investigated for its ability to modulate biological pathways and serve as a lead compound for drug development.
Industry
In industry, the compound’s stability and reactivity make it suitable for applications in materials science, such as the development of new polymers or coatings with specific properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. For example, the amino group may form hydrogen bonds with proteins, while the fluoro group may enhance binding affinity through hydrophobic interactions. The hydroxy groups can participate in hydrogen bonding, influencing the compound’s overall bioactivity. The molecular pathways involved may include enzyme inhibition, receptor modulation, or signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
(10S,23S)-23-amino-10-ethyl-18-fluoro-10,21-dihydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione: This compound itself.
This compound derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its hexacyclic structure and the presence of multiple functional groups, which provide a wide range of chemical reactivity and potential applications. Compared to similar compounds, it offers a distinct combination of properties that can be leveraged in various scientific and industrial contexts.
Propriétés
Formule moléculaire |
C24H22FN3O5 |
|---|---|
Poids moléculaire |
451.4 g/mol |
Nom IUPAC |
(10S,23S)-23-amino-10-ethyl-18-fluoro-10,21-dihydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione |
InChI |
InChI=1S/C24H22FN3O5/c1-3-24(32)12-4-16-21-10(7-28(16)22(30)11(12)8-33-23(24)31)19-14(26)6-17(29)18-9(2)13(25)5-15(27-21)20(18)19/h4-5,14,17,29,32H,3,6-8,26H2,1-2H3/t14-,17?,24-/m0/s1 |
Clé InChI |
HYQWAOBFFAVLKH-SIYMQSIESA-N |
SMILES isomérique |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CC(C6=C5C(=CC(=C6C)F)N=C4C3=C2)O)N)O |
SMILES canonique |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CC(C6=C5C(=CC(=C6C)F)N=C4C3=C2)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


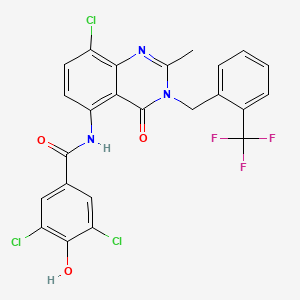

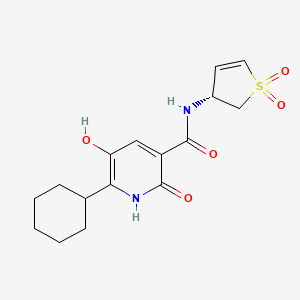
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1-quinolin-3-yltriazol-4-yl)ethanesulfonamide](/img/structure/B12376502.png)

